molecular formula C8H4F6O2 B2827115 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol CAS No. 120355-08-0

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol

Cat. No.: B2827115
CAS No.: 120355-08-0
M. Wt: 246.108
InChI Key: HVMCLEZTIJICMU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol (CAS 120355-08-0) is a high-purity phenolic compound offered with a certified purity of 95% . This chemical serves as a versatile building block in organic synthesis and is particularly valuable in the development of advanced materials and active pharmaceutical ingredients (APIs). The presence of both trifluoromethoxy and trifluoromethyl substituents on the phenol ring enhances the molecule's lipophilicity and metabolic stability, making it a key intermediate in medicinal chemistry for creating novel bioactive compounds . Its structural features also make it a candidate for developing performance chemicals and functionalized polymers. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMCLEZTIJICMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction may involve visible-light-promoted S-trifluoromethylation, which utilizes electron donor-acceptor complexes and single electron transfer reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol with key structural analogs, highlighting molecular formulas, weights, substituents, and CAS numbers:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4-OCF₃, 3-CF₃, 1-OH C₈H₄F₆O₂ ~246* Not available
4-Fluoro-3-(trifluoromethyl)phenol 4-F, 3-CF₃, 1-OH C₇H₄F₄O 180.08 61721-07-1
4-Chloro-3-(trifluoromethyl)phenol 4-Cl, 3-CF₃, 1-OH C₇H₄ClF₃O 196.56 6294-93-5
3,5-Bis(trifluoromethyl)phenol 3-CF₃, 5-CF₃, 1-OH C₈H₅F₆O 231.11 98-17-9
4-(Trifluoromethoxy)phenol 4-OCF₃, 1-OH C₇H₅F₃O₂ 178.11 828-27-3
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol 2-NO₂, 4-(3-OCF₃Ph), 1-OH C₁₃H₈F₃NO₅ 315.11 1261946-46-6

*Estimated based on structural calculations.

Key Observations :

  • Acidity: The target compound’s dual electron-withdrawing groups (-CF₃ and -OCF₃) render it more acidic than analogs like 4-(Trifluoromethoxy)phenol (pKa ~7–8) and 4-Fluoro-3-(trifluoromethyl)phenol. The -CF₃ group exerts a stronger inductive effect than -F or -Cl, further lowering the pKa .
  • Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP) compared to non-fluorinated phenols, enhancing membrane permeability. However, 3,5-Bis(trifluoromethyl)phenol may exhibit higher logP due to dual -CF₃ groups .
  • Molecular Weight: The target compound’s higher molecular weight (~246 g/mol) compared to mono-substituted analogs (e.g., 180–196 g/mol) may influence pharmacokinetic properties, such as bioavailability .

Biological Activity

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique trifluoromethyl and trifluoromethoxy groups confer distinctive chemical properties, influencing its interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The structure of this compound includes a phenolic hydroxyl group attached to a phenyl ring substituted with both trifluoromethyl and trifluoromethoxy groups. This configuration enhances lipophilicity and alters electronic properties, which can significantly impact biological interactions.

Research indicates that compounds with similar structures may interact with various biological targets, including proteins involved in inflammatory responses and cellular stress pathways.

Targets of Action

  • ATF4 and NF-kB Proteins : These proteins are crucial in cellular stress responses and inflammation. The compound may modulate their activity, potentially leading to anti-inflammatory effects.
  • Biochemical Pathways : It is suggested that the compound can inhibit pathways related to endoplasmic reticulum (ER) stress and apoptosis, contributing to its neuroprotective properties.

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective Potential to protect neural cells from damage caused by oxidative stress.
Anti-inflammatory May inhibit pro-inflammatory cytokines and pathways like NF-kB .
Anticancer Potential Preliminary studies suggest possible efficacy against certain cancer cell lines .

Case Studies and Research Findings

  • Neuroprotection : A study investigated the effects of fluorinated phenolic compounds on neuronal cells. Results indicated that these compounds could reduce oxidative stress markers and promote cell survival under stress conditions .
  • Anti-inflammatory Effects : Another research highlighted the ability of similar compounds to downregulate inflammatory markers in vitro. The presence of trifluoro groups was linked to enhanced potency in inhibiting cytokine production .
  • Anticancer Activity : In vitro assays demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines, suggesting a potential role in cancer therapy .

Q & A

How can the synthetic route for 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol be optimized for high yield and purity?

Level : Basic
Methodological Answer :
A stepwise approach involving nucleophilic aromatic substitution (SN_NAr) is recommended. Begin with halogenated precursors (e.g., 3-bromo-4-hydroxybenzoic acid) and introduce trifluoromethoxy and trifluoromethyl groups via fluorination reagents like SF4_4 or Ruppert-Prakash reagents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures improves purity. Monitor reaction progress using 19F^{19}\text{F} NMR to confirm substitution efficiency .

What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) accurately model electronic effects. Focus on frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution. Compare computed 19F^{19}\text{F} NMR chemical shifts with experimental data to validate electrostatic potential maps. Discrepancies >5 ppm may indicate solvation effects or crystal packing distortions, requiring implicit solvent models (e.g., PCM) .

How do steric and electronic effects of the trifluoromethoxy and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Level : Advanced
Methodological Answer :
The electron-withdrawing nature of -OCF3_3 and -CF3_3 reduces electron density at the aromatic ring, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from -CF3_3 at the 3-position may slow transmetallation; mitigate this using bulky ligands (SPhos) or elevated temperatures. Kinetic studies via in situ IR spectroscopy can quantify activation barriers for substituent-specific pathways .

What are the best practices for structural elucidation using X-ray crystallography, and what challenges arise due to fluorine atoms?

Level : Intermediate
Methodological Answer :
Use OLEX2 for refinement, employing SHELXT for structure solution. Fluorine’s high electron density causes severe absorption errors; address this with multi-scan corrections (SADABS) and low-temperature data collection (100 K). For disordered -CF3_3 groups, apply restraints (ISOR, DELU) to thermal parameters. Validate hydrogen bonding via Hirshfeld surface analysis, focusing on O-H···F interactions .

How can researchers resolve discrepancies in reported solubility data across different solvents?

Level : Data Contradiction Analysis
Methodological Answer :
Conduct systematic solubility studies using the shake-flask method under controlled conditions (25°C, inert atmosphere). For polar aprotic solvents (DMF, DMSO), measure saturation via UV-Vis (λ = 270 nm, ε calibrated). For hydrophobic solvents (toluene), use gravimetry. Account for hygroscopicity by pre-drying solvents over molecular sieves. Conflicting data often arise from residual water or impurities; cross-validate with HPLC purity checks .

What strategies mitigate decomposition during storage of this compound?

Level : Basic
Methodological Answer :
Store under argon at -20°C in amber vials to prevent photodegradation. Pre-purge solvents (e.g., acetonitrile for stock solutions) with N2_2 to avoid hydrolysis of -OCF3_3. Monitor stability via periodic LC-MS; observe m/z shifts indicative of defluorination (e.g., loss of 19 Da). Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated degradation .

How does the compound’s acidity compare to related phenolic derivatives, and what methods quantify pKa accurately?

Level : Advanced
Methodological Answer :
The -CF3_3 and -OCF3_3 groups lower pKa compared to non-fluorinated phenols. Determine pKa via potentiometric titration in 30% MeOH/water (to enhance solubility). Validate with UV-Vis pH titrations (Δλ = 290 nm). Computational pKa prediction using COSMO-RS (with BP86/TZVP) aligns within ±0.5 units of experimental values, but solvent effects require explicit modeling .

What role does this compound play in designing fluorinated liquid crystals or polymers?

Level : Advanced
Methodological Answer :
The -CF3_3 and -OCF3_3 groups enhance anisotropic polarizability, critical for nematic phase stability in liquid crystals. Incorporate into mesogens via esterification (e.g., with 4-alkoxybenzoic acids). Characterize phase transitions via DSC (heating rate 5°C/min) and POM (textural analysis at 100× magnification). Compare dielectric anisotropy (Δε) with non-fluorinated analogs to quantify dipole contributions .

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